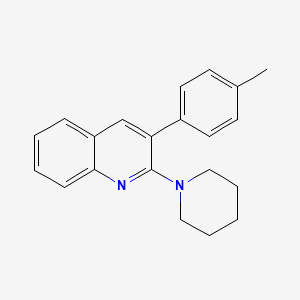
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step detailed in terms of reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, etc. These properties can give important clues about the compound’s structure and reactivity.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Synthesis and Antiproliferative Study: Novel quinoline derivatives, including those similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, have been synthesized and shown significant anticancer activity. Compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines demonstrated considerable growth inhibition in various human cancer cell lines, indicating potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).
Antimicrobial Activity
- Ultrasound and Microwave-assisted Synthesis: A series of quinoline derivatives, including those structurally related to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, were synthesized using ultrasound and microwave irradiation. These compounds displayed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
Anti-leukemic Activity
- Synthesis and Characterization: A compound structurally similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline was synthesized and characterized, showing cytotoxic potential against leukemia cell lines. This highlights the relevance of such quinoline derivatives in anti-leukemic research (Guillon et al., 2018).
Chemical Synthesis and Reactivity
- Chemistry and Biological Activities: A review covered the preparation of various quinoline derivatives, focusing on their synthesis, reactivity, and biological activities. This provides valuable insights into the chemical properties and potential applications of quinoline compounds (Gouda & El‐Bana, 2022).
Optimization of Synthesis Methods
- Optimized Synthesis via Friedländer's Cyclization: Research on 3-(aryloxy)quinoline derivatives, utilizing piperidine in the synthesis process, optimized reaction conditions for higher yield and simpler isolation. This research enhances understanding of efficient synthesis methods for quinoline derivatives (Khan, El-Gamal, & Oh, 2013).
Crystal Structure Analysis
- Crystal Structures of Quinoline Derivatives: The study of crystal structures of quinoline derivatives, including those with piperidinyl groups, provided insights into their molecular conformations, aiding in understanding their chemical and biological properties (Souza et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that need further exploration, and so on.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSXYIZDRIRTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
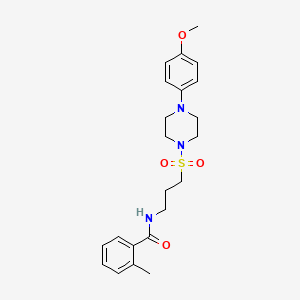
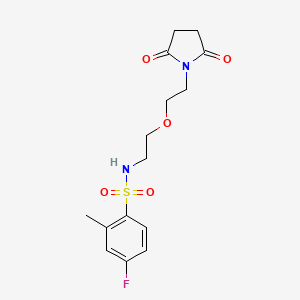
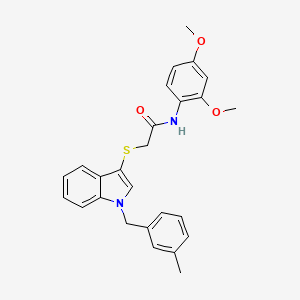
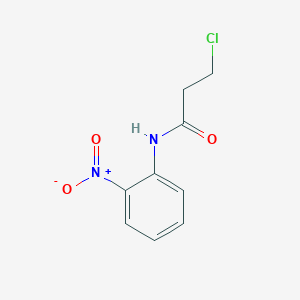
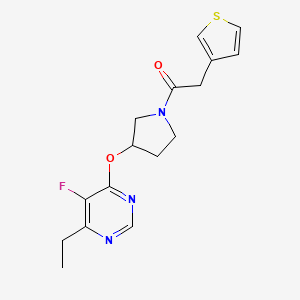
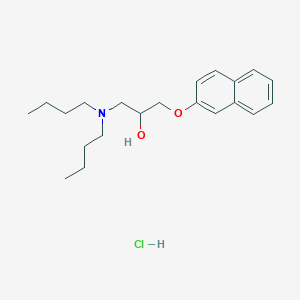
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
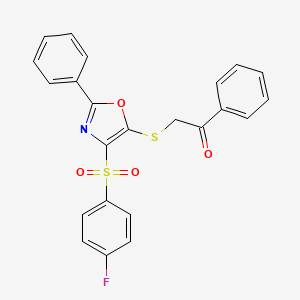
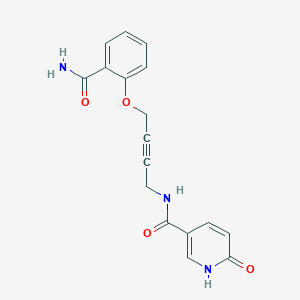

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
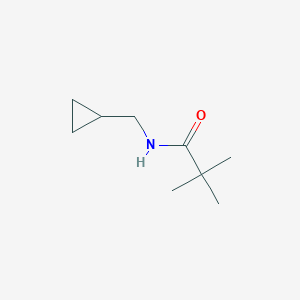
![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)